![molecular formula C13H18ClN3S B4105848 N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Overview
Description
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been shown to bind to certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory diseases. It has also been shown to have anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. Additionally, the compound has been extensively studied, and its synthesis method has been optimized over the years. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain in large quantities, and its stability may be affected by certain environmental factors.
Future Directions
There are several future directions for the study of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its mechanism of action, which may lead to a better understanding of its biological activities. Additionally, the compound may be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, the synthesis method may be further optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-8-9(2)17-13-11(8)12(14-7-15-13)16-10-5-3-4-6-10;/h7,10H,3-6H2,1-2H3,(H,14,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWPPFRBAYQGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCCC3)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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